{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine
CAS No.: 1019381-31-7
Cat. No.: VC3344415
Molecular Formula: C10H23N3
Molecular Weight: 185.31 g/mol
* For research use only. Not for human or veterinary use.
![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine - 1019381-31-7](/images/structure/VC3344415.png)
Specification
CAS No. | 1019381-31-7 |
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Molecular Formula | C10H23N3 |
Molecular Weight | 185.31 g/mol |
IUPAC Name | 2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylethanamine |
Standard InChI | InChI=1S/C10H23N3/c1-12(2)7-8-13-5-3-10(9-11)4-6-13/h10H,3-9,11H2,1-2H3 |
Standard InChI Key | DWNORVYKHXAOKK-UHFFFAOYSA-N |
SMILES | CN(C)CCN1CCC(CC1)CN |
Canonical SMILES | CN(C)CCN1CCC(CC1)CN |
Introduction
Chemical Identity and Nomenclature
{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine is identified by the CAS number 1019381-31-7 and has the molecular formula C10H23N3 with a molecular weight of 185.31 g/mol. The IUPAC name for this compound is 2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylethanamine, which systematically describes its structural components.
The compound can be identified through various chemical identifiers, as presented in the table below:
Identifier Type | Value |
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CAS Number | 1019381-31-7 |
Molecular Formula | C10H23N3 |
Molecular Weight | 185.31 g/mol |
IUPAC Name | 2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylethanamine |
Standard InChI | InChI=1S/C10H23N3/c1-12(2)7-8-13-5-3-10(9-11)4-6-13/h10H,3-9,11H2,1-2H3 |
Standard InChIKey | DWNORVYKHXAOKK-UHFFFAOYSA-N |
SMILES | CN(C)CCN1CCC(CC1)CN |
PubChem Compound ID | 28397654 |
Structural Components
The compound features three key structural elements that contribute to its chemical behavior and potential biological activities:
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A piperidine ring (six-membered heterocyclic ring containing nitrogen)
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A dimethylamino group attached to an ethyl chain
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An aminomethyl group at the 4-position of the piperidine ring
These structural features create a molecule with three nitrogen atoms, each with different chemical environments, contributing to the compound's unique reactivity profile and potential interactions with biological targets.
Physical and Chemical Properties
The physical and chemical properties of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine are determined by its molecular structure, particularly the presence of multiple amino groups that influence its behavior in different environments.
Basic Physical Properties
While specific experimental data on physical properties is limited in the available literature, the following properties can be inferred from its structure:
Property | Description |
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Physical State | Not explicitly documented, likely a solid or oil at standard conditions |
Solubility | Expected to be soluble in polar organic solvents due to its amine functionalities |
Basicity | Contains three nitrogen atoms capable of accepting protons, resulting in basic characteristics |
Hydrogen Bonding | Primary amine group can serve as both hydrogen bond donor and acceptor; tertiary amine groups serve as acceptors |
Lipophilicity | Moderate, due to balance between hydrophobic alkyl chains and hydrophilic amine groups |
Chemical Reactivity
The compound's reactivity is largely determined by its amine groups:
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The primary amine (aminomethyl group) is typically more reactive toward electrophiles than the tertiary amines
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The tertiary amine groups (piperidine nitrogen and dimethylamino group) can act as nucleophiles in various chemical transformations
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All three nitrogen atoms can coordinate with metal ions, suggesting potential applications in coordination chemistry
Hazard Code | Description |
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H302 | Harmful if swallowed |
H314 | Causes severe skin burns and eye damage |
H335 | May cause respiratory irritation |
These classifications indicate that the compound requires appropriate safety measures during handling and storage.
Current Research Status
The current research status of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine appears to be at an early stage. The compound is available from chemical suppliers typically in milligram quantities, suggesting its primary use in preliminary research and exploratory studies.
Research Opportunities
Several promising research directions for this compound include:
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Structure-activity relationship (SAR) studies to optimize biological activity
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Receptor binding assays to determine affinity for specific neurological targets
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Development of more efficient synthetic routes
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Investigation of potential applications in drug delivery systems
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Exploration of coordination chemistry with various metal ions
Comparison with Pharmacologically Active Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This structural similarity suggests potential therapeutic applications for {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine.
Piperidine-Based Pharmaceuticals
Many established pharmaceuticals contain the piperidine core structure, including:
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Analgesics (e.g., fentanyl derivatives)
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Antihistamines (e.g., loratadine)
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Antipsychotics (e.g., haloperidol)
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Local anesthetics (e.g., bupivacaine)
The presence of both piperidine and dimethylamino groups in {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine suggests potential for similar pharmaceutical applications, particularly in compounds targeting the central nervous system.
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